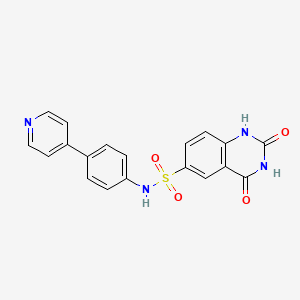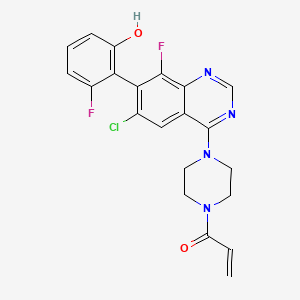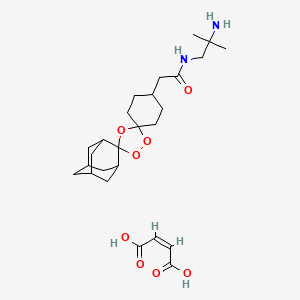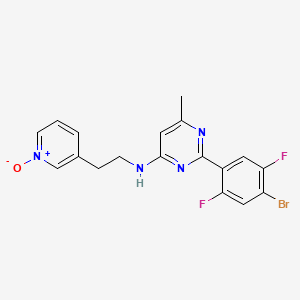
Atelocantel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atelocantel, also known as AH353623, is an anthelmintic agent (veterinary drug).
Wissenschaftliche Forschungsanwendungen
Gene Delivery Systems
Atelocollagen has been demonstrated to be an effective carrier for gene delivery. It is used in high-throughput screening of gene functions due to its ability to form stable complexes with cDNA, facilitating efficient transduction into cells without the need for additional transfection agents. This method has been applied for screening large sets of gene medicines and functional analyses in mammalian cells, indicating its potential in gene therapy and regenerative medicine (Honma et al., 2001).
Drug Delivery Systems
Atelocollagen-mediated drug delivery systems have shown promise in delivering nucleic acid medicines, such as siRNA and antisense oligonucleotides, to target sites. This application is particularly relevant in the context of cancer therapy, where atelocollagen complexes can target tumor sites for gene silencing or drug delivery, potentially improving therapeutic outcomes and reducing side effects (Hanai et al., 2006).
Tissue Engineering
In tissue engineering, atelocollagen has been utilized as a scaffold material for the regeneration of various tissues, including intervertebral discs, cartilage, and periodontal tissues. It provides a biocompatible matrix that supports cell attachment, proliferation, and differentiation. For instance, atelocollagen scaffolds have been shown to facilitate the regeneration of nucleus pulposus cells, which are crucial for the function and structure of intervertebral discs (Lee et al., 2012).
Wound Healing
Beyond its use in drug and gene delivery systems, atelocollagen has also been applied directly to wound lesions to promote healing. A study on canine corneal wounds demonstrated that atelocollagen could accelerate wound healing without causing inflammation, suggesting its usefulness in treating external wounds and possibly preventing scar formation (Nagayasu et al., 2008).
Eigenschaften
CAS-Nummer |
1370540-16-1 |
|---|---|
Produktname |
Atelocantel |
Molekularformel |
C13H17F2N3O2 |
Molekulargewicht |
285.2948 |
IUPAC-Name |
(2E)-4,4-difluoro-N-{2-[(2-methoxypyridin-4-yl)amino]ethyl}pent-2-enamide |
InChI |
InChI=1S/C13H17F2N3O2/c1-13(14,15)5-3-11(19)17-8-7-16-10-4-6-18-12(9-10)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)(H,17,19)/b5-3+ |
InChI-Schlüssel |
UESQHGVVIKYBST-HWKANZROSA-N |
SMILES |
CC(F)(F)/C=C/C(NCCNC1=CC(OC)=NC=C1)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Atelocantel; AH353623; AH-353623; AH 353623. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
![4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride](/img/structure/B605585.png)
![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)



![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)



